
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the acetamide moiety and a pyrimidinone ring, which is a six-membered ring containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidinone ring. This can be achieved by reacting a suitable precursor, such as 2-aminopyrimidine, with a propylating agent to introduce the propyl group.
Chlorination: The next step involves the introduction of the chloro group. This can be done using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the chlorinated intermediate with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyrimidinone ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Compounds with different oxidation states of the pyrimidinone ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrimidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2-oxo-1-ethyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
2-Chloro-N-(2-oxo-1-methyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with a methyl group instead of a propyl group.
2-Chloro-N-(2-oxo-1-butyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro group also provides a site for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
61671-74-7 |
|---|---|
Fórmula molecular |
C9H12ClN3O2 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
2-chloro-N-(2-oxo-1-propylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C9H12ClN3O2/c1-2-4-13-5-3-7(12-9(13)15)11-8(14)6-10/h3,5H,2,4,6H2,1H3,(H,11,12,14,15) |
Clave InChI |
CIYPMQJGUHSXJS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=NC1=O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


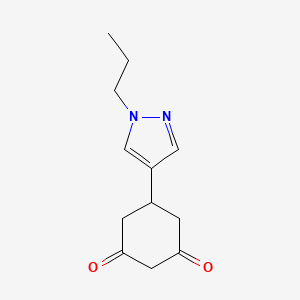

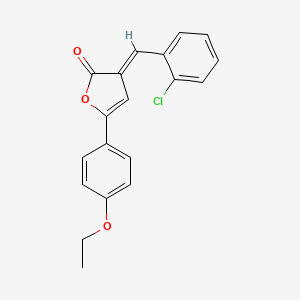
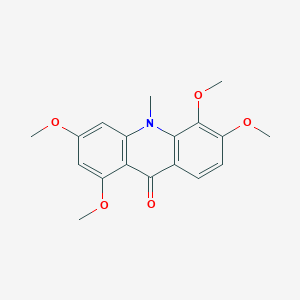
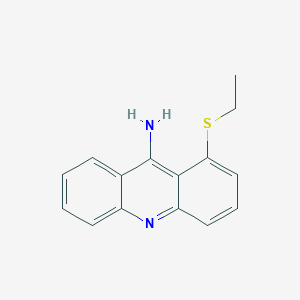
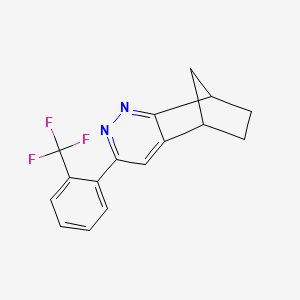
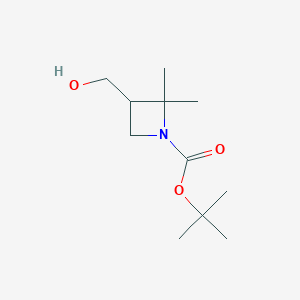
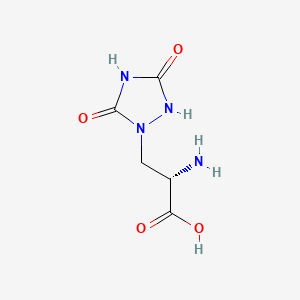

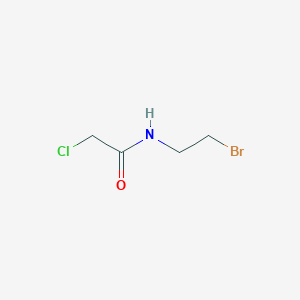
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
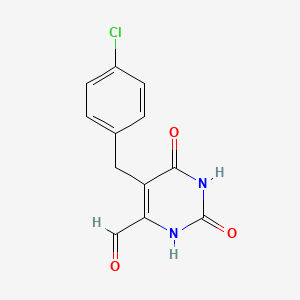
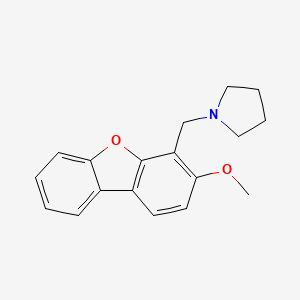
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)
